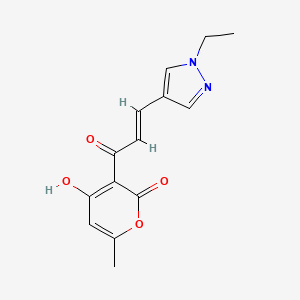

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

3-[(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-16-8-10(7-15-16)4-5-11(17)13-12(18)6-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAOKGORUAANBO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable acrylate derivative under basic conditions to form the acrylate intermediate. This intermediate is then subjected to cyclization with a hydroxylated pyranone precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the pyrazole and pyranone rings is often associated with bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Researchers may explore its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring may bind to specific active sites, while the pyranone moiety could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include chalcones with varying aromatic/heterocyclic substituents (Table 1). Key differences lie in the electronic and steric properties of these groups:

| Compound Name | Substituent | Yield (%) | Absorption Range (nm) | Notable Features |

|---|---|---|---|---|

| (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 1-Ethyl-1H-pyrazol-4-yl | 75 | 330–490 | Pyrazole enhances H-bonding potential |

| (E)-3-(3-(4-fluorophenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 4-Fluorophenyl | 49 | 330–490 | Electron-withdrawing F alters polarity |

| (E)-4-hydroxy-6-methyl-3-(3-(naphthalen-1-yl)acryloyl)-2H-pyran-2-one | Naphthalen-1-yl | 31 | 330–490 | Bulky group reduces yield |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 4-(Dimethylamino)phenyl | 32 | 330–490 | Electron-donating NMe₂ shifts absorbance |

Key Observations :

- Yield : The target compound’s high yield (75%) contrasts sharply with naphthalen-1-yl (31%) and pyren-1-yl (68%) derivatives, highlighting steric hindrance as a critical factor .

- Optical Properties: All compounds absorb in the 330–490 nm range (visible light), but substituents like dimethylamino groups induce bathochromic shifts due to extended conjugation .

- Hydrogen Bonding : The pyrazole moiety in the target compound may participate in stronger H-bonding networks compared to phenyl or naphthyl groups, as inferred from Etter’s graph-set analysis .

Physicochemical and Functional Differences

- Solubility : The target compound’s pyrazole group may enhance solubility in polar solvents (e.g., DMF, MeCN) compared to hydrophobic naphthyl derivatives .

- Applications : Unlike 99mTc-labeled chalcones (), which are used in radiolabeling for imaging, the target compound’s applications remain unexplored in the provided evidence .

Biological Activity

(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₆N₂O₄, with a molecular weight of approximately 288.303 g/mol. Its structure comprises a pyrazole ring and a pyranone moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄ |

| Molecular Weight | 288.303 g/mol |

| CAS Number | 1006316-34-2 |

| IUPAC Name | 3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms. One study demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent against tumors. The compound's interaction with specific enzymes involved in cancer pathways may lead to apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects . It can modulate inflammatory cytokines, thereby reducing inflammation in preclinical models. This property makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The pyrazole ring can bind to active sites of enzymes, inhibiting their function.

- Michael Addition Reactions : The acrylate moiety can participate in Michael addition reactions with nucleophiles, leading to covalent modifications of target proteins.

- Signal Pathway Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects suggest that the compound may inhibit NF-kB signaling pathways involved in inflammatory responses.

Q & A

Q. What are the common synthetic routes for (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters, as seen in pyrazole-based syntheses (e.g., ).

- Step 2 : Functionalization of the pyran-2-one ring. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a structural analog) is synthesized via Claisen-Schmidt condensation, followed by acetylation ().

- Step 3 : Cross-coupling reactions (e.g., acryloylation) to introduce the 1-ethylpyrazole moiety. Ethanol is often used as a solvent, with catalytic bases like piperidine ().

Key Considerations : Purification via column chromatography and monitoring by TLC are critical for isolating the (E)-isomer ().

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyran-2-one and pyrazole ring systems. For example, the acetyl group in analogs shows a carbonyl peak at ~170 ppm in ¹³C NMR ().

- IR Spectroscopy : Hydroxy (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches validate functional groups ().

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., 471.5 g/mol for a related compound; ).

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration ().

Q. What initial biological screening assays are recommended for this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity ().

- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement) ().

- Antimicrobial activity : Employ broth microdilution methods against Gram-positive/negative bacteria ().

Note : IC₅₀ values and dose-response curves should be reported with triplicate replicates ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the (E)-isomer?

- Catalyst screening : Test bases like DBU or Et₃N to enhance acryloylation efficiency ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates but require careful quenching to avoid side products ().

- Temperature control : Lower temperatures (0–5°C) during condensation steps reduce racemization ().

- Workflow : Use design-of-experiment (DoE) approaches to balance variables (e.g., time, stoichiometry) ().

Q. What challenges arise in determining stereochemistry, and how can they be addressed?

- Isomer separation : The (E)- and (Z)-isomers often co-elute in HPLC. Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients ().

- Crystallization limitations : Poor crystal growth can hinder X-ray analysis. Co-crystallization with heavy atoms (e.g., PtCl₄) improves diffraction ().

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm geometry ().

Q. How should contradictory data in biological activity studies be analyzed?

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies ().

- Metabolic stability : Test stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects ().

- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to putative targets ().

Q. What methods are effective for studying structure-activity relationships (SAR) with analogs?

- Scaffold diversification : Synthesize derivatives with varying substituents (e.g., methyl → ethyl on the pyrazole) to assess steric/electronic effects ().

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using biological data to predict activity cliffs ().

- Comparative crystallography : Overlay X-ray structures of analogs to identify key binding interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.